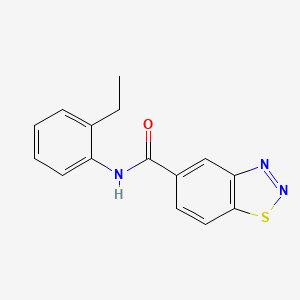

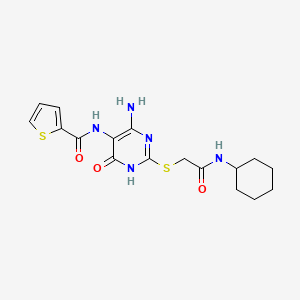

![molecular formula C19H14ClN3O3S2 B3007956 8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111184-20-3](/img/structure/B3007956.png)

8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolin-4(3H)-one, a related compound, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis

Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . The molecular formula for a related compound, 4-Chloro-N-(4-methoxybenzyl)benzamide, is CHClNO, with an average mass of 275.730 Da .Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . This has encouraged medicinal chemists to investigate these fused heterocycles as novel drug molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 4-Chloro-N-(4-methoxybenzyl)benzamide, include a refractive index of n20/D 1.548 (lit.), a boiling point of 117-118 °C/14 mmHg (lit.), a melting point of -1 °C (lit.), and a density of 1.155 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Antiviral Applications

The thiazoloquinazoline derivatives have been explored for their potential as antiviral agents. The presence of a thioamide group, as seen in this compound, is a structural modification that has been associated with antiviral properties. This suggests that the compound could be investigated for its efficacy against viruses, potentially contributing to the development of new antiviral medications .

Antimicrobial Activities

Compounds with a similar structure have demonstrated significant antimicrobial activities. The thiazoloquinazoline core, combined with the chloro and methoxybenzyl substituents, may enhance the compound’s ability to inhibit the growth of various pathogenic organisms, including bacteria and fungi .

Antifungal Properties

The structural features of thiazoloquinazoline compounds, particularly those with triazole moieties, have been linked to antifungal activities. This compound could be part of studies aimed at discovering new treatments for fungal infections, leveraging its unique chemical structure to combat resistant strains .

Antibacterial Efficacy

Research on quinazoline derivatives has shown broad-spectrum antibacterial activity. The specific substituents in this compound, such as the 8-chloro group and the methoxybenzyl moiety, may contribute to its potential as a strong antibacterial agent against organisms like Staphylococcus aureus and Escherichia coli .

Cancer Research

Quinazoline derivatives have been identified as potential therapeutic agents in cancer research. Their ability to interact with various cellular pathways makes them candidates for the development of anticancer drugs. This compound’s unique substituents may offer new avenues for research into its application in oncology .

Enzyme Inhibition

The structure of thiazoloquinazoline derivatives suggests potential for enzyme inhibition, which is a crucial mechanism in drug development. This compound could be studied for its ability to modulate enzymatic activity, leading to therapeutic applications in diseases where enzyme regulation is necessary .

Synthesis of Fused Heterocycles

The compound’s structure is conducive to the synthesis of fused heterocycles, which are important in medicinal chemistry. Its reactivity could be utilized to create novel heterocyclic compounds with diverse biological activities .

Development of Fluoroquinolone Antibiotics

The presence of a quinazoline moiety in this compound draws parallels with fluoroquinolone antibiotics, which contain similar structures. Research into the compound’s properties could contribute to the development of new antibiotics, enhancing the treatment options for bacterial infections .

Mécanisme D'action

Orientations Futures

Quinazoline and quinazolinone derivatives have emerged as a privileged class of nitrogen-containing heterocyclic scaffolds, exhibiting a broad spectrum of pharmacological activities . This suggests that these compounds, including potentially your compound, may have promising future applications in medicinal chemistry .

Propriétés

IUPAC Name |

8-chloro-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O3S2/c1-26-12-5-2-10(3-6-12)9-21-18(25)15-16-22-17(24)13-7-4-11(20)8-14(13)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMSLPPPRVCNLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

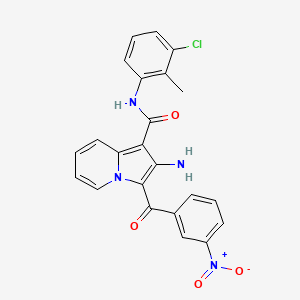

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

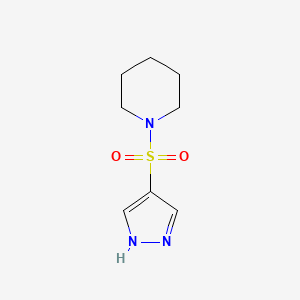

![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)

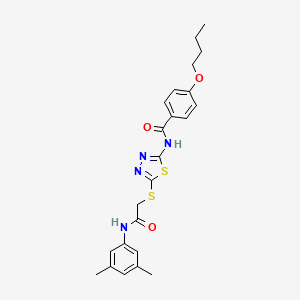

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)